2-(1-Aziridinyl)ethyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

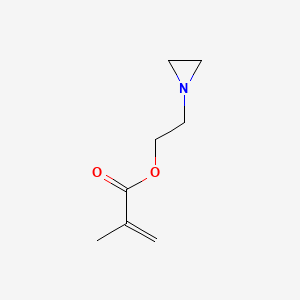

Structure

3D Structure

Properties

IUPAC Name |

2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZCCHVCBAZAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064391 | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6498-81-3 | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Aziridinyl)ethyl Methacrylate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-(1-Aziridinyl)ethyl methacrylate (AEMA). It also explores the applications of its polymeric derivatives in the field of drug development, offering insights for researchers and scientists working on advanced drug delivery systems.

Core Chemical Properties and Structure

This compound is a bifunctional monomer containing both a reactive aziridine ring and a polymerizable methacrylate group. This unique combination of functional groups makes it a valuable building block in polymer chemistry for creating materials with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of AEMA is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₂ | [1][2] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Density | 1.014 g/cm³ at 20 °C | [2] |

| Boiling Point | 44-50 °C at 0.1 Torr | [2] |

| Melting Point | Not available | [3] |

| Solubility | Data not readily available. Soluble in common organic solvents. | |

| CAS Number | 6498-81-3 | [2] |

Chemical Structure

The chemical structure of this compound features a methacrylate ester bonded to an ethyl group, which in turn is attached to a nitrogen atom within a three-membered aziridine ring.

Key Functional Groups:

-

Methacrylate Group: A vinyl group attached to a carbonyl group, which is part of an ester. This group is readily polymerizable via free-radical and other polymerization mechanisms.

-

Aziridine Ring: A three-membered heterocyclic amine. The significant ring strain makes it susceptible to ring-opening reactions with nucleophiles, which is a key feature for post-polymerization modifications like cross-linking.

The interplay between these two functional groups allows for the synthesis of polymers with a linear backbone and pendant aziridine rings that can be subsequently used for further chemical transformations.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the transesterification of a methacrylate ester with N-(2-hydroxyethyl)aziridine.

General Synthesis Pathway

A common method involves the reaction of methyl methacrylate with N-(2-hydroxyethyl)aziridine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature to facilitate the esterification while preserving the integrity of the thermally sensitive aziridine ring.

Caption: General synthesis of AEMA via transesterification.

Experimental Protocol: Transesterification Synthesis (Representative)

Materials:

-

Methyl methacrylate (MMA)

-

N-(2-hydroxyethyl)aziridine

-

Suitable transesterification catalyst (e.g., dibutyltin dilaurate)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a reaction flask equipped with a stirrer, condenser, and thermometer, add methyl methacrylate, N-(2-hydroxyethyl)aziridine, and the solvent.

-

Add the polymerization inhibitor to prevent premature polymerization of the methacrylate.

-

Add the transesterification catalyst.

-

Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain for a set period (e.g., 4-8 hours).

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) to follow the disappearance of reactants and the formation of the product.

-

Upon completion, cool the reaction mixture.

-

The crude product can be purified by vacuum distillation to remove the solvent, unreacted starting materials, and the methanol byproduct.

Note: The specific quantities of reagents, reaction time, and temperature will depend on the scale of the reaction and the specific catalyst used. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Reactivity and Polymerization

The dual functionality of this compound dictates its reactivity. The methacrylate group allows for polymerization, while the aziridine ring provides a site for post-polymerization modification.

Polymerization of the Methacrylate Group

AEMA can be polymerized using various techniques, with free-radical polymerization being the most common.

-

Free-Radical Polymerization: This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This method produces linear polymers with pendant aziridine groups.

-

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Caption: Free-radical polymerization of AEMA.

Reactivity of the Aziridine Ring

The aziridine ring is relatively stable under the conditions of free-radical polymerization of the methacrylate group. However, it can undergo ring-opening reactions in the presence of acids or other electrophiles. This reactivity is highly advantageous for cross-linking the polymer chains after polymerization, leading to the formation of hydrogels and other cross-linked materials.

Caption: Post-polymerization cross-linking of Poly(AEMA).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of AEMA is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | ~1720 |

| C=C (alkene) | ~1635 |

| C-O (ester) | ~1160 |

| C-N (aziridine) | ~1240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of AEMA.

¹H NMR (predicted):

-

Vinyl protons: Two signals in the range of 5.5-6.1 ppm.

-

-OCH₂- protons: A triplet around 4.2 ppm.

-

-NCH₂- protons: A triplet around 2.5 ppm.

-

Aziridine ring protons: A singlet or a complex multiplet in the range of 1.5-2.0 ppm.

-

Methyl protons: A singlet around 1.9 ppm.

¹³C NMR (predicted):

-

C=O (ester): ~167 ppm

-

C=CH₂: ~136 ppm

-

=CH₂: ~125 ppm

-

-OCH₂-: ~63 ppm

-

-NCH₂-: ~52 ppm

-

Aziridine ring carbons: ~25-30 ppm

-

-CH₃: ~18 ppm

Applications in Drug Development

The polymers derived from this compound, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which has a similar structure and properties, have garnered significant attention in drug delivery research. The cationic nature of the polymer at physiological pH allows for interaction with negatively charged biomolecules like DNA and RNA, making it a promising non-viral vector for gene therapy.[4]

The ability of the pendant groups to be protonated also imparts pH-responsiveness to the polymer. This property can be exploited for the development of "smart" drug delivery systems that release their payload in response to specific pH changes in the body, such as in the acidic microenvironment of tumors or within endosomes.[5]

Furthermore, the cross-linking capability of the aziridine groups allows for the formation of hydrogels. These hydrogels can be designed to encapsulate drugs and release them in a controlled manner.[6][7]

Caption: Applications of Poly(AEMA) in drug delivery.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. Due to the potential for polymerization, it should be stored in a cool, dark place and may contain a polymerization inhibitor.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials, particularly for biomedical applications. Its unique combination of a polymerizable methacrylate group and a reactive aziridine ring allows for the synthesis of functional polymers that can be tailored for specific applications in drug delivery, gene therapy, and tissue engineering. Further research into the controlled polymerization of this monomer and the biological evaluation of its polymeric derivatives is likely to open up new avenues in the field of medicine and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. echemi.com [echemi.com]

- 3. 2-(1-AZIRIDINYL)-ETHYL METHACRYLATE | CAS#:6498-81-3 | Chemsrc [chemsrc.com]

- 4. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. redalyc.org [redalyc.org]

An In-Depth Technical Guide to the Synthesis of 2-(1-Aziridinyl)ethyl Methacrylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(1-Aziridinyl)ethyl methacrylate (AEMA), a valuable monomer in the development of functional polymers for biomedical and drug delivery applications. The document details the most common and effective synthetic methodologies, offering step-by-step experimental protocols and a comparative analysis of reaction parameters, yields, and product purity.

Introduction

This compound is a bifunctional monomer featuring a polymerizable methacrylate group and a reactive aziridine ring. This unique combination of functional groups makes it a highly versatile building block for the synthesis of smart polymers that can respond to environmental stimuli such as pH, temperature, and ionic strength. The strained three-membered aziridine ring can undergo ring-opening reactions with various nucleophiles, providing a convenient method for post-polymerization modification and the introduction of specific functionalities. These properties have led to the increasing use of AEMA in the design of gene delivery vectors, stimuli-responsive hydrogels, and coatings.

This guide focuses on two primary synthesis routes for AEMA: transesterification and nucleophilic substitution. Each method is presented with a detailed experimental protocol, a discussion of the critical reaction parameters, and the expected outcomes.

Synthesis Routes and Methodologies

The synthesis of this compound primarily proceeds through two well-established pathways. The selection of a particular route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Transesterification of N-(2-hydroxyethyl)aziridine

The most common and effective method for synthesizing AEMA is the transesterification of N-(2-hydroxyethyl)aziridine with a methacrylate ester, typically methyl methacrylate (MMA) or ethyl methacrylate.[1] This reaction involves the exchange of the alkyl group of the methacrylate ester with the 2-(1-aziridinyl)ethyl group from N-(2-hydroxyethyl)aziridine.

Reaction Scheme:

A critical aspect of this synthesis is the careful control of the reaction temperature. The aziridine ring is thermally sensitive and can undergo decomposition or unwanted ring-opening reactions at elevated temperatures.[1] Optimal temperatures for this transesterification are typically in the range of 140–160 °C to ensure a reasonable reaction rate while preserving the integrity of the aziridine ring.[1]

Materials:

-

N-(2-hydroxyethyl)aziridine

-

Methyl methacrylate (MMA)

-

Catalyst (e.g., dibutyltin oxide, p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent (optional, e.g., toluene, xylene)

-

Sodium hydroxide solution (for washing)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add N-(2-hydroxyethyl)aziridine, a molar excess of methyl methacrylate (e.g., 3-5 equivalents), a catalytic amount of a suitable transesterification catalyst, and a small amount of a polymerization inhibitor.

-

Heat the reaction mixture to a temperature between 140-160 °C.

-

Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product side. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

After the theoretical amount of methanol has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Wash the crude product with a dilute sodium hydroxide solution to remove any acidic catalyst and unreacted starting materials.

-

Subsequently, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation to obtain pure this compound. The boiling point of AEMA is reported to be 44-50 °C at 0.1 Torr.[2]

Nucleophilic Substitution

An alternative route to AEMA involves a nucleophilic substitution reaction. This method typically utilizes the nucleophilicity of the aziridine nitrogen to displace a leaving group from a methacrylate-containing electrophile. For instance, aziridine can be reacted with 2-chloroethyl methacrylate.

Reaction Scheme:

This approach may offer milder reaction conditions compared to transesterification, which can be advantageous for preserving the sensitive aziridine ring.

Materials:

-

Aziridine

-

2-Chloroethyl methacrylate

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

A suitable aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Water (for washing)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a reaction vessel, dissolve 2-chloroethyl methacrylate and a slight excess of the non-nucleophilic base in a suitable aprotic solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of aziridine in the same solvent to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, filter off the precipitated salt.

-

Wash the filtrate with water and brine to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis routes for this compound. Please note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.

| Parameter | Transesterification | Nucleophilic Substitution |

| Typical Yield | 70-90% | 60-80% |

| Purity | >98% (after distillation) | >97% (after distillation) |

| Reaction Temperature | 140-160 °C | 0 °C to Room Temperature |

| Reaction Time | 4-8 hours | 12-24 hours |

| Key Reagents | N-(2-hydroxyethyl)aziridine, Methyl methacrylate | Aziridine, 2-Chloroethyl methacrylate |

| Byproducts | Methanol | Chloride Salt |

Mandatory Visualizations

Synthesis Workflow: Transesterification of N-(2-hydroxyethyl)aziridine

The following diagram illustrates the key steps involved in the synthesis of this compound via the transesterification route.

References

2-(1-Aziridinyl)ethyl methacrylate molecular weight and formula verification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 2-(1-Aziridinyl)ethyl methacrylate, a bifunctional monomer with applications in polymer synthesis and drug delivery systems.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C8H13NO2 | [1] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Exact Mass | 155.19 | [1] |

| CAS Number | 6498-81-3 | [1][2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are generalized protocols for its polymerization, a common application.

Free-Radical Polymerization:

A prevalent method for polymerizing vinyl monomers like this compound is free-radical polymerization.

-

Initiators: Azo compounds, such as Azobisisobutyronitrile (AIBN), or peroxides like benzoyl peroxide (BPO), are commonly used as thermal initiators.[2]

-

Procedure Outline:

-

Dissolve the this compound monomer and the chosen initiator in a suitable solvent.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Heat the mixture to a temperature appropriate for the decomposition of the initiator to generate free radicals.

-

Maintain the reaction at the desired temperature for a specified period to allow for polymer chain growth.

-

Terminate the polymerization by cooling the reaction mixture or by adding a radical scavenger.

-

Isolate and purify the resulting polymer, for example, by precipitation in a non-solvent followed by filtration and drying.

-

Logical Workflow for Polymer Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a polymer using this compound.

Caption: Workflow for the free-radical polymerization of this compound.

References

Solubility Profile of 2-(1-Aziridinyl)ethyl Methacrylate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Aziridinyl)ethyl methacrylate (AzEMA), a monomer of significant interest in the development of novel polymers for biomedical and industrial applications. Understanding the solubility of AzEMA in various laboratory solvents is critical for its effective handling, polymerization, and application. This document outlines its predicted solubility based on its chemical structure, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Concepts: Predicting Solubility

The solubility of a chemical compound is dictated by its molecular structure, polarity, and the nature of the solvent. This compound possesses two key functional groups that influence its solubility: the highly reactive aziridine ring and the methacrylate ester group.

-

Aziridine Moiety: The aziridine ring is a three-membered heterocycle containing a nitrogen atom. This group is polar and capable of hydrogen bonding, which suggests solubility in polar solvents. Aziridine itself is known to be soluble in polar solvents like water, alcohols, and acetone, while its solubility in non-polar solvents such as hexane is limited[1].

-

Methacrylate Moiety: The methacrylate group is an ester, which contributes both polar (the carbonyl group) and non-polar (the hydrocarbon backbone) characteristics. Methacrylate resins are generally soluble in ketones, esters, and aromatic hydrocarbons. Their solubility in alcohols and aliphatic hydrocarbons can vary depending on the specific structure of the ester group[2]. For instance, methyl methacrylate is slightly soluble in water and miscible with ethanol, ether, and acetone[3].

Based on these structural components, a qualitative solubility profile for this compound can be predicted.

Data Presentation: Predicted Solubility of this compound

| Solvent Class | Common Laboratory Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble | The polar aziridine and ester groups can engage in hydrogen bonding with water. However, the non-polar hydrocarbon backbone may limit high solubility. |

| Methanol, Ethanol | Soluble | The alcohol's ability to act as both a hydrogen bond donor and acceptor, combined with its hydrocarbon character, makes it a good solvent for both the polar and non-polar parts of the molecule. | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can accept hydrogen bonds and have dipole-dipole interactions with the polar functional groups of AzEMA. THF is a particularly effective solvent for many methacrylate resins[2]. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These are highly polar solvents capable of strong dipole-dipole interactions, which should effectively solvate AzEMA. | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of AzEMA, due to the aziridine and methacrylate groups, is likely too high for significant solubility in non-polar aliphatic and aromatic hydrocarbons. While aziridine has limited solubility in hexane[1], methacrylate resins can be soluble in aromatic hydrocarbons like toluene[2]. |

Note: This table presents a predicted qualitative solubility profile. Experimental verification is essential for quantitative assessment.

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

The following protocol provides a general method for determining the solubility of a liquid monomer like this compound in various solvents.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, acetone, THF, hexane, toluene)

-

Small test tubes or vials

-

Calibrated pipettes or burette

-

Vortex mixer or magnetic stirrer

-

Analytical balance (for quantitative analysis)

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure for Qualitative Solubility Determination:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

Add one drop (approximately 0.05 mL) of this compound to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

Record the observation as "soluble," "sparingly soluble," or "insoluble."

Procedure for Quantitative Solubility Determination (Gravimetric Method):

-

Accurately weigh a known mass of this compound (e.g., 100 mg) into a pre-weighed vial.

-

Add a small, measured volume of the selected solvent (e.g., 1 mL) to the vial.

-

Seal the vial and agitate it using a vortex mixer or magnetic stirrer until the solute is completely dissolved. If it does not dissolve, continue to add small, precise volumes of the solvent, with agitation after each addition, until the solution is clear.

-

Record the total volume of solvent required to dissolve the known mass of the monomer.

-

Calculate the solubility in terms of g/100 mL or mg/mL.

-

For highly soluble compounds, a saturated solution can be prepared by adding an excess of the monomer to a known volume of solvent. The mixture is then agitated for an extended period (e.g., 24 hours) at a constant temperature to reach equilibrium. The undissolved monomer is then separated by centrifugation and filtration, and the concentration of the dissolved monomer in the supernatant is determined gravimetrically after solvent evaporation.

Mandatory Visualization: Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

spectroscopic data interpretation for 2-(1-Aziridinyl)ethyl methacrylate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1-Aziridinyl)ethyl methacrylate (AZMA), a dual-functional monomer with significant applications in polymer chemistry and materials science. The unique combination of a polymerizable methacrylate group and a reactive aziridine ring makes it a valuable building block for the synthesis of functional polymers for drug delivery, coatings, and adhesives. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for AZMA and provides standardized experimental protocols for its characterization.

Molecular Structure and Properties

-

IUPAC Name: 2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate

-

CAS Number: 6498-81-3[1]

-

Molecular Formula: C₈H₁₃NO₂[2]

-

Molecular Weight: 155.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound. These values are based on the analysis of its constituent functional groups and comparison with similar molecules.

¹H and ¹³C NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | =CH ₂ (cis to C=O) |

| ~5.5 | s | 1H | =CH ₂ (trans to C=O) |

| ~4.2 | t | 2H | -O-CH₂ - |

| ~2.6 | t | 2H | -CH₂ -N |

| ~1.9 | s | 3H | -CH₃ |

| ~1.7 | s | 4H | Aziridine ring protons |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (Ester) |

| ~136 | =C (CH₃)- |

| ~125 | =C H₂ |

| ~63 | -O-C H₂- |

| ~55 | -C H₂-N |

| ~28 | Aziridine ring carbons |

| ~18 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1636 | Medium | C=C stretch (alkene)[3][4] |

| ~1320-1300 | Medium | C-O stretch (ester)[3][4] |

| ~1160 | Strong | C-O-C stretch (ester)[3][4] |

| ~815 | Medium | =C-H bend (out of plane) |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃]⁺ |

| 112 | [M - C₃H₅O]⁺ |

| 85 | [CH₂=C(CH₃)C=O]⁺ |

| 69 | [CH₂=C(CH₃)CO]⁺ |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for good signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using the neat liquid. Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The resolution should be set to 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC). For GC-MS, use a capillary column suitable for separating volatile organic compounds.

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Instrumentation: Use a mass spectrometer capable of detecting a mass range of at least 10-200 m/z. A quadrupole or time-of-flight (TOF) analyzer is suitable.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and data interpretation of this compound.

References

- 1. This compound | 6498-81-3 | Benchchem [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-(1-Aziridinyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1-Aziridinyl)ethyl methacrylate is a dual-functional monomer with significant potential in polymer and materials science due to the distinct reactivity of its aziridine and methacrylate moieties.[1] The aziridine ring is highly reactive due to ring strain, making it susceptible to ring-opening reactions, while the methacrylate group allows for polymerization.[1] This dual nature, however, also presents a complex hazard profile. The aziridine group is associated with high reactivity and potential toxicity, while the methacrylate group introduces risks of flammability and uncontrolled polymerization. This guide provides a detailed overview of the known and inferred safety data, handling protocols, and emergency procedures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, a conservative classification can be inferred from the known hazards of aziridine-containing compounds and methacrylate esters.

Inferred GHS Classification:

-

Pictograms:

-

GHS02: Flame (for flammability)

-

GHS06: Skull and Crossbones (for potential acute toxicity)

-

GHS07: Exclamation Mark (for skin/eye irritation and sensitization)

-

GHS08: Health Hazard (for potential carcinogenicity/mutagenicity)

-

-

Signal Word: Danger

-

Inferred Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H340: May cause genetic defects.

-

H350: May cause cancer.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

EUH032: Contact with acids liberates very toxic gas.

-

-

Inferred Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]

-

P233: Keep container tightly closed.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

Physical and Chemical Properties

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | Echemi[4] |

| Molecular Weight | 155.19 g/mol | Echemi[4] |

| CAS Number | 6498-81-3 | Echemi[4] |

| Appearance | Colorless liquid (inferred) | - |

| Density | 1.014 g/cm³ at 20°C | Echemi[4] |

| Boiling Point | 44-50°C at 0.1 Torr | Echemi[4] |

| PSA | 29.31 | Echemi[4] |

| XLogP3 | 0.3592 | Echemi[4] |

Toxicological Information

Specific toxicological data for this compound is not available. The toxicological profile is inferred from its functional groups.

-

Aziridine Moiety: Monomeric aziridines have demonstrated positive genotoxic activity in animal and bacterial studies and are recognized as animal carcinogens.[5] Exposure can lead to severe health risks.

-

Methacrylate Moiety: Acrylate monomers can cause acute skin and eye irritation.[6] While they generally exhibit low chronic toxicity, some individuals may develop sensitization upon contact.[6]

Given the presence of the aziridine ring, this compound should be handled as a potential carcinogen and mutagen.

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and risk during the handling of this compound in a research setting.

5.1 Engineering Controls

-

All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A safety shower and eyewash station must be readily accessible.

5.2 Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is required.[7] Gloves should be inspected before use and replaced immediately if any signs of degradation are observed.

-

Eye Protection: Chemical safety goggles in combination with a full-face shield are mandatory.[7]

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: For operations outside of a fume hood or where aerosol generation is possible, a supplied-air respirator with a full facepiece is required.[5]

5.3 Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and direct sunlight.[4] The storage temperature should be maintained between 5°C and 40°C.[7] The presence of an inhibitor and dissolved oxygen is crucial to prevent polymerization.

-

Incompatible Materials: Avoid contact with acids, oxidizing agents, anhydrides, copper, and silver compounds.[7]

-

Weighing and Transfer:

-

Before handling, ensure all necessary PPE is donned correctly.

-

Conduct all transfers within a chemical fume hood.

-

Ground and bond containers and equipment before transferring to prevent static discharge.[7]

-

Use only non-sparking tools.[4]

-

For transfers, use a syringe or a cannula technique to minimize exposure to air.

-

Clean any spills immediately according to the spill response protocol.

-

Decontaminate all equipment that has come into contact with the monomer.

-

Emergency Procedures

6.1 Spill Response

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Wash the spill area with soap and water.[5]

6.2 Fire Fighting Measures

-

Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.[7] Avoid using a water jet.

-

Vapors are heavier than air and may travel to an ignition source and flash back.[5]

-

Fire may lead to violent polymerization and container rupture.

6.3 First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision tree for responding to a spill of this compound.

Caption: First-aid response pathways for different routes of exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. petrochemistry.eu [petrochemistry.eu]

- 4. echemi.com [echemi.com]

- 5. img.guidechem.com [img.guidechem.com]

- 6. specialty-chemicals.eu [specialty-chemicals.eu]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

Thermal Stability and Decomposition of Poly(2-(1-Aziridinyl)ethyl Methacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-(1-Aziridinyl)ethyl methacrylate) (PAzEMA) is a functional polymer with significant potential in biomedical applications, including drug delivery systems, gene carriers, and cross-linking agents, owing to its reactive aziridine side groups. Understanding the thermal stability and decomposition behavior of PAzEMA is critical for its processing, storage, and application, particularly in thermally sensitive processes such as melt extrusion and sterilization. This technical guide provides a comprehensive overview of the thermal properties of PAzEMA, drawing upon data from analogous polymer systems to predict its behavior. It details standard experimental protocols for thermal analysis and presents a postulated decomposition mechanism.

Introduction

The thermal stability of a polymer dictates the temperature range in which it can be effectively utilized without undergoing irreversible chemical changes. For materials intended for biomedical applications, thermal decomposition can lead to the generation of toxic byproducts and a loss of therapeutic efficacy. PAzEMA's structure, comprising a polymethacrylate backbone and pendant aziridine rings, suggests a complex thermal degradation profile influenced by both components. The methacrylate backbone is known to undergo depolymerization at elevated temperatures, while the strained aziridine ring is susceptible to thermal ring-opening and subsequent cross-linking reactions. This guide synthesizes available information on related polymers to provide a predictive understanding of PAzEMA's thermal characteristics.

Predicted Thermal Properties of PAzEMA

Direct experimental data on the thermal stability and decomposition of neat PAzEMA is not extensively available in public literature. However, by examining structurally similar polymers, we can infer its likely thermal behavior.

Data from Analogous Polymers

The following tables summarize thermal decomposition data for polymers with similar backbone structures (polymethacrylates) and polymers containing amine functionalities. This comparative data provides a baseline for estimating the thermal stability of PAzEMA.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Polymethacrylates

| Polymer | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Decomposition Stages | Reference |

| Poly(methyl methacrylate) (PMMA) | ~280 - 300 | ~360 - 380 | 1 | [1][2] |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~200 - 250 | ~320 - 340 | 1-2 | [3] |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~290 | ~390 (first stage) | 2 | [4] |

| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~255 | ~380 | 1 | [5] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Polymethacrylates

| Polymer | Glass Transition Temp. (Tg, °C) | Reference |

| Poly(methyl methacrylate) (PMMA) | ~105 | [6] |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~85 | [3] |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | ~19 | [4] |

| Poly(2-ethylhexyl methacrylate) (PEHMA) | ~-10 | [5] |

Based on this comparative data, the thermal decomposition of PAzEMA is anticipated to occur in a multi-stage process. The initial weight loss may be attributed to reactions involving the aziridine ring at lower temperatures, followed by the depolymerization of the methacrylate backbone at higher temperatures, likely in the range of 250-400°C. The glass transition temperature (Tg) of PAzEMA is expected to be influenced by the side chain's polarity and flexibility.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of PAzEMA, standardized experimental procedures using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is used to determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[7]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different temperature ranges. The derivative of the TGA curve (DTG) is used to identify the temperatures of the fastest decomposition rates.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[8]

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[6] An empty sealed pan is used as a reference.[6]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the polymer's prior thermal history.

-

First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected transitions (e.g., 200°C) at a constant rate (e.g., 10°C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used to determine the Tg.[9]

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step change in the baseline.[10]

Visualization of Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of PAzEMA.

Caption: Workflow for PAzEMA Thermal Analysis.

Postulated Thermal Decomposition Pathway of PAzEMA

A definitive decomposition mechanism for PAzEMA has not been established. However, based on the known reactivity of its constituent parts, a plausible multi-stage decomposition pathway can be proposed.

Caption: Postulated PAzEMA Decomposition Pathway.

Description of the Postulated Pathway:

-

Stage 1 (Lower Temperatures): The highly strained aziridine rings are expected to be the most thermally labile component of the polymer. Upon initial heating, these rings can undergo opening, leading to the formation of reactive amine species. These species can then react with other polymer chains, resulting in intermolecular cross-linking. This cross-linking would increase the molecular weight and viscosity of the material and may be observed as an initial slight weight loss or change in the heat flow in TGA and DSC, respectively.

-

Stage 2 (Higher Temperatures): As the temperature increases further, the energy becomes sufficient to induce scission of the polymethacrylate backbone.[1] This process, known as depolymerization, is characteristic of many polymethacrylates and leads to the formation of the constituent monomer, this compound, as well as other smaller volatile fragments.[1] This stage would be associated with a significant and rapid weight loss in the TGA thermogram.

-

Final Products: The decomposition process is expected to yield a mixture of volatile products and a solid char residue. The composition of the volatile products would likely include the monomer, oligomeric fragments, and smaller molecules like carbon monoxide and carbon dioxide. The extent of char formation will depend on the degree of cross-linking that occurred in the initial stages of decomposition.

Conclusion

While direct experimental data for the thermal stability and decomposition of poly(this compound) is limited, a comprehensive understanding can be developed by analyzing analogous polymer systems and applying fundamental principles of polymer chemistry. The presence of the thermally sensitive aziridine ring suggests a complex, multi-stage decomposition process initiated by ring-opening and cross-linking at lower temperatures, followed by backbone depolymerization at higher temperatures. For researchers and drug development professionals, it is imperative to conduct specific thermal analyses, following the protocols outlined in this guide, to precisely determine the thermal properties of their specific PAzEMA materials. This will ensure the material's integrity and performance in its intended applications, from manufacturing and processing to final in vivo use.

References

- 1. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]

- 5. polychemistry.com [polychemistry.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]

Methodological & Application

Application Notes and Protocols for Free-Radical Polymerization of 2-(1-Aziridinyl)ethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the free-radical polymerization of 2-(1-Aziridinyl)ethyl methacrylate (AZ-EMA), a versatile monomer for the synthesis of functional polymers. The resulting poly(this compound) (PAZ-EMA) possesses pendant aziridine rings, which are amenable to a variety of post-polymerization modifications, making it a valuable material in fields such as drug delivery, gene therapy, and biomaterial engineering.

Introduction

This compound is a functional monomer that can be polymerized via conventional free-radical polymerization to yield linear polymers with reactive pendant aziridine groups.[1] This method offers a straightforward approach to synthesizing PAZ-EMA. The polymerization is typically initiated by the thermal decomposition of azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides at elevated temperatures, generally between 60–80°C.[1] The process, like all free-radical polymerizations, proceeds through three main stages: initiation, propagation, and termination. While this method is robust, for more precise control over polymer molecular weight and to achieve a narrow molecular weight distribution, controlled radical polymerization techniques are often employed.[1]

Experimental Protocols

While detailed protocols for the conventional free-radical polymerization of AZ-EMA are not extensively documented in publicly available literature, the following protocols are based on established procedures for similar methacrylate monomers and general principles of free-radical polymerization. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Protocol 1: Solution Polymerization of AZ-EMA using AIBN Initiator

This protocol describes the polymerization of AZ-EMA in a solvent, which helps to control the reaction temperature and viscosity.

Materials:

-

This compound (AZ-EMA), purified to remove inhibitors

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Anhydrous toluene (or other suitable solvent like 1,4-dioxane)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

-

Oil bath or heating mantle with temperature control

Procedure:

-

In a Schlenk flask, dissolve the desired amount of AZ-EMA monomer in anhydrous toluene. A typical starting concentration is 1-2 M.

-

Add the calculated amount of AIBN initiator. The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer; a common starting point is a molar ratio of 200:1.

-

Seal the flask and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere.

-

Allow the polymerization to proceed for the desired time, typically 6-24 hours. The reaction time can be optimized to achieve the desired monomer conversion.

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the purified polymer under vacuum at room temperature to a constant weight.

Protocol 2: Bulk Polymerization of AZ-EMA using Benzoyl Peroxide Initiator

This protocol describes the polymerization of AZ-EMA without a solvent. This method can be challenging due to the potential for a rapid increase in viscosity and heat (the Trommsdorff–Norrish effect).[1]

Materials:

-

This compound (AZ-EMA), purified

-

Benzoyl peroxide (BPO), purified

-

Reaction vial with a magnetic stir bar

-

Nitrogen or Argon source

-

Heating block or oil bath

Procedure:

-

Place the desired amount of AZ-EMA monomer in a reaction vial with a magnetic stir bar.

-

Add the calculated amount of benzoyl peroxide initiator. A typical starting concentration is 0.1-1.0 mol% relative to the monomer.

-

Seal the vial and deoxygenate the monomer by bubbling with dry nitrogen or argon for 15-20 minutes.

-

Place the vial in a preheated heating block or oil bath at 80°C.

-

Stir the mixture for the desired reaction time. Monitor the viscosity of the reaction.

-

Terminate the polymerization by cooling the vial to room temperature.

-

Dissolve the resulting polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform.

-

Precipitate the polymer in a non-solvent like cold methanol.

-

Collect and dry the purified polymer as described in Protocol 1.

Data Presentation

Quantitative data for the conventional free-radical polymerization of AZ-EMA is not widely available in the reviewed literature. The following table provides a general overview of the expected outcomes based on the principles of free-radical polymerization. For comparison, data for a controlled radical polymerization (RAFT) of a similar aziridine-containing methacrylate is included to illustrate the differences in molecular weight control.

| Parameter | Solution Polymerization (AIBN) | Bulk Polymerization (BPO) |

| Monomer | This compound | This compound |

| Initiator | AIBN | Benzoyl Peroxide |

| Solvent | Toluene or 1,4-dioxane | None |

| Temperature | 60-80 °C | 70-90 °C |

| Molecular Weight (Mn) | Broadly Distributed | Broadly Distributed |

| Polydispersity Index (PDI) | > 1.5 | > 2.0 |

| Control over Architecture | Limited | Limited |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the free-radical polymerization of AZ-EMA.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of free-radical polymerization.

References

Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 2-(1-Aziridinyl)ethyl Methacrylate (AEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica nanoparticles (SNPs) is a critical step in the development of advanced drug delivery and gene therapy vectors. Functionalization with smart polymers allows for the controlled release of therapeutic payloads in response to specific physiological stimuli. 2-(1-Aziridinyl)ethyl methacrylate (AEMA) is a versatile monomer for surface modification, featuring a methacrylate group amenable to radical polymerization and a pH-sensitive aziridine ring. The protonation of the aziridine ring in acidic environments, such as those found in tumor microenvironments or endosomes, can trigger conformational changes in the polymer chains, leading to the release of encapsulated drugs or the unpacking of genetic material.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of AEMA-modified silica nanoparticles. The methodologies are based on established principles of silica nanoparticle synthesis, surface-initiated atom transfer radical polymerization (SI-ATRP), and characterization techniques for nanomaterials.

Applications

The unique pH-responsive nature of the poly(this compound) (PAEMA) chains grafted onto silica nanoparticles makes them highly suitable for a range of biomedical applications:

-

pH-Responsive Drug Delivery: AEMA-modified SNPs can be designed to encapsulate therapeutic agents and release them preferentially in the acidic tumor microenvironment or within the endo-lysosomal compartments of cancer cells. This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.

-

Gene Delivery: The cationic nature of the protonated aziridine rings allows for the efficient complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The "proton sponge" effect of the PAEMA coating can facilitate endosomal escape, a critical step for successful gene transfection.

-

Bio-imaging and Theranostics: By co-encapsulating imaging agents and therapeutic drugs, AEMA-functionalized SNPs can be utilized for simultaneous diagnosis and therapy (theranostics).

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles via the Stöber method.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.

-

Rapidly add TEOS to the stirring solution.

-

Continue stirring for 12-24 hours at room temperature. The solution will become turbid as the silica nanoparticles form.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the nanoparticles three times with ethanol and once with deionized water to remove unreacted reagents.

-

Resuspend the purified silica nanoparticles in ethanol for storage.

Protocol 2: Surface Initiator Immobilization for SI-ATRP

This protocol details the functionalization of silica nanoparticles with an ATRP initiator.

Materials:

-

Silica nanoparticles (from Protocol 1)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

Triethylamine (TEA)

-

2-Bromoisobutyryl bromide (BIBB)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Amine Functionalization:

-

Disperse the silica nanoparticles in anhydrous toluene.

-

Add APTES to the suspension and reflux the mixture under a nitrogen atmosphere for 12-24 hours.

-

Collect the amine-functionalized silica nanoparticles (SiO2-NH2) by centrifugation.

-

Wash the nanoparticles with toluene and ethanol to remove excess APTES.

-

Dry the SiO2-NH2 nanoparticles under vacuum.

-

-

Initiator Grafting:

-

Disperse the dried SiO2-NH2 nanoparticles in anhydrous DCM.

-

Add triethylamine to the suspension and cool the mixture in an ice bath.

-

Slowly add a solution of BIBB in anhydrous DCM to the cooled suspension.

-

Allow the reaction to proceed overnight at room temperature with stirring.

-

Collect the initiator-functionalized silica nanoparticles (SiO2-Br) by centrifugation.

-

Wash the nanoparticles with DCM and ethanol to remove unreacted reagents.

-

Dry the SiO2-Br nanoparticles under vacuum.

-

Protocol 3: Surface-Initiated ATRP of AEMA from Silica Nanoparticles

This protocol describes the "grafting from" polymerization of AEMA from the initiator-functionalized silica surface.

Materials:

-

Initiator-functionalized silica nanoparticles (SiO2-Br) (from Protocol 2)

-

This compound (AEMA) monomer

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or anisole)

Procedure:

-

In a Schlenk flask, add SiO2-Br, AEMA monomer, and the anhydrous solvent.

-

Add the ligand (bpy) to the flask.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Under a nitrogen or argon atmosphere, add the catalyst (CuBr).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the specified reaction time.

-

To quench the polymerization, expose the reaction mixture to air.

-

Dilute the mixture with a suitable solvent and collect the AEMA-grafted silica nanoparticles (SiO2-g-PAEMA) by centrifugation.

-

Wash the nanoparticles extensively with the polymerization solvent and ethanol to remove the catalyst and unreacted monomer.

-

Dry the final product under vacuum.

Protocol 4: Characterization of AEMA-Modified Silica Nanoparticles

A comprehensive characterization is essential to confirm the successful surface modification and to determine the physicochemical properties of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PAEMA graft. Look for characteristic peaks of the ester carbonyl group and C-N stretching from the polymer.

-

Thermogravimetric Analysis (TGA): To quantify the amount of grafted polymer. The weight loss at higher temperatures corresponds to the decomposition of the organic polymer shell.

-

Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles. The zeta potential should become more positive at lower pH due to the protonation of the aziridine rings.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and uniformity of the nanoparticles before and after modification.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the PAEMA.

-

Quantitative 1H-NMR of Digested Nanoparticles: To determine the grafting density of the polymer chains.

Protocol 5: Drug Loading and In Vitro Release Study

This protocol provides a general method for loading a model drug and evaluating its pH-triggered release.

Materials:

-

SiO2-g-PAEMA nanoparticles

-

Model drug (e.g., Doxorubicin hydrochloride)

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

-

Drug Loading:

-

Disperse the SiO2-g-PAEMA nanoparticles in a solution of the drug.

-

Stir the mixture in the dark for 24 hours to allow for drug adsorption into the polymer shell and onto the silica surface.

-

Collect the drug-loaded nanoparticles by centrifugation.

-

Wash with deionized water to remove unloaded drug.

-

Determine the drug loading content and efficiency by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

-

-

In Vitro Release:

-

Disperse the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.

-

Incubate the suspensions at 37 °C with gentle shaking.

-

At predetermined time points, collect aliquots of the release medium after centrifugation.

-

Measure the concentration of the released drug in the aliquots using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time for both pH conditions.

-

Data Presentation

The following tables summarize typical quantitative data that would be expected from the characterization and evaluation of AEMA-modified silica nanoparticles. Note: The values presented are illustrative and based on analogous systems reported in the literature.

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Sample | Average Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (pH 7.4, mV) | Zeta Potential (pH 5.5, mV) |

| Bare SiO2 | 100 ± 10 | 115 ± 12 | -25.3 ± 1.8 | -20.1 ± 2.1 |

| SiO2-NH2 | 101 ± 11 | 120 ± 15 | +15.8 ± 2.5 | +28.4 ± 2.9 |

| SiO2-Br | 102 ± 10 | 125 ± 14 | +12.1 ± 2.2 | +25.7 ± 3.1 |

| SiO2-g-PAEMA | 125 ± 15 | 150 ± 18 | +8.5 ± 1.9 | +35.2 ± 3.5 |

Table 2: Polymer Grafting and Drug Loading Data

| Parameter | Value |

| Polymer Grafting Density (TGA) | 15-25% by weight |

| Drug Loading Content (DLC, w/w%) | 5-15% |

| Drug Loading Efficiency (DLE, %) | 60-85% |

| Cumulative Drug Release at pH 7.4 (24h) | < 20% |

| Cumulative Drug Release at pH 5.5 (24h) | > 70% |

Visualization of Workflows and Mechanisms

Application Notes and Protocols: 2-(1-Aziridinyl)ethyl methacrylate (AEMA) in Hydrogel Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-(1-Aziridinyl)ethyl methacrylate (AEMA) as a versatile crosslinking agent in the synthesis of advanced hydrogel systems. The unique dual-functionality of AEMA, possessing both a readily polymerizable methacrylate group and a reactive aziridine ring, allows for the fabrication of hydrogels with tunable mechanical properties, stimuli-responsiveness, and enhanced biocompatibility, making them ideal candidates for a range of biomedical applications, including drug delivery and tissue engineering.[1]

Introduction to AEMA as a Crosslinker

This compound is a bifunctional monomer that plays a crucial role in modern macromolecular engineering.[1] Its significance lies in the distinct and complementary reactivity of its two primary functional groups:

-

Methacrylate Group: This group readily participates in free-radical polymerization, including controlled radical polymerization techniques like RAFT and ATRP.[1] This allows for the formation of a linear polymer backbone with precise control over molecular weight and architecture.[1]

-

Aziridine Ring: The three-membered aziridine ring is highly strained and susceptible to ring-opening reactions with nucleophiles or under acidic conditions.[1] This "latent" reactivity allows the aziridinyl group to be preserved during the initial polymerization of the methacrylate groups and later utilized for post-polymerization crosslinking.[1]

This dual nature enables the creation of hydrogels with complex architectures and tailored functionalities. The initial polymerization forms a soluble polymer which can then be crosslinked into a stable hydrogel network through the reaction of the pendant aziridinyl groups.[1]

Applications in Hydrogel Formulations

The unique properties of AEMA-crosslinked hydrogels make them suitable for a variety of advanced applications:

-

pH-Responsive Drug Delivery: The aziridine ring's susceptibility to ring-opening under acidic conditions can be harnessed to create pH-sensitive hydrogels.[2][3] In acidic environments, protonation of the aziridine nitrogen can trigger crosslinking or, conversely, cleavage of pre-formed linkages, leading to controlled swelling or degradation of the hydrogel and subsequent release of an encapsulated therapeutic agent.[2][3] This is particularly advantageous for targeted drug delivery to specific sites in the body with distinct pH environments, such as tumors or the gastrointestinal tract.[4]

-

Tissue Engineering and Bioprinting: AEMA can be used to modify natural polymers like gelatin to create bioinks with enhanced printability and mechanical properties for 3D bioprinting.[5] For instance, a blend of gelatin methacrylate (GelMA) and AEMA-modified GelMA (GelMA-AEMA) has been shown to exhibit superior flowability and printability compared to GelMA alone, addressing common defects in extrusion-based bioprinting.[5] The resulting hydrogel constructs can support cell growth and differentiation, with the mechanical properties evolving over time as cells produce their own extracellular matrix.[5]

-

Enhanced Mechanical Properties: The covalent crosslinks formed by the aziridinyl groups contribute to the formation of robust and mechanically stable hydrogel networks.[6] For example, alginate modified with AEMA and subsequently crosslinked via both UV irradiation and calcium ions results in a "double-crosslinked" hydrogel with significantly higher elastic modulus compared to pristine alginate hydrogels.[6] This tunability of mechanical strength is critical for applications where the hydrogel must withstand physiological stresses.[5]

Data Presentation: Properties of AEMA-Crosslinked Hydrogels

The following tables summarize quantitative data on the properties of hydrogels synthesized using AEMA as a crosslinker or co-monomer.

| Hydrogel System | AEMA Derivative | Crosslinking Method | Key Finding | Reference |

| Alginate-AEMA | Aminoethylmethylacrylate conjugated to alginate | UV irradiation and Ca2+ ions (double crosslinking) | The elastic modulus of the double-crosslinked hydrogel with 10% methacrylation reached 2550 Pa, approximately 5 times higher than pristine alginate hydrogel. | [6] |

| GelMA/GelMA-AEMA | Gelatin modified with AEMA | Photo-crosslinking | The blend demonstrated superior flowability and printability for extrusion-based bioprinting compared to GelMA alone. | [5] |

| GelMA/GelMA-AEMA with iPSC-derived chondrocytes | Gelatin modified with AEMA | Photo-crosslinking and cell-mediated remodeling | The modulus of elasticity of cell-laden GelMA/GelMA-AEMA constructs increased significantly over 21 days in culture, indicating network reinforcement by cellular processes. | [5] |

| Polymer System | Polymerization Technique | Initiator | Result | Reference |

| This compound | Atom Transfer Radical Polymerization (ATRP) | Not specified | Resulted in a cross-linked material, indicating instability of the aziridine ring under these conditions. | [1] |

| This compound | Reversible Addition-Fragmentation chain Transfer (RAFT) | AIBN | Produced a polymethacrylate with predictable molecular weight and narrow molecular weight distribution. The resulting polymer became insoluble when treated with adipic acid, confirming the crosslinking potential. | [1] |

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive AEMA-Containing Hydrogel

This protocol describes a general procedure for the synthesis of a pH-responsive hydrogel using AEMA as a crosslinker via free-radical polymerization.

Materials:

-

Primary monomer (e.g., N-isopropylacrylamide, NIPAM)

-

This compound (AEMA)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Solvent (e.g., 1,4-Dioxane)

-

Dialysis tubing (MWCO appropriate for the polymer)

-

Lyophilizer

Procedure:

-